molecular formula C17H19NO2 B14463961 [4-(Dimethylamino)-2-methylphenyl](4-methoxyphenyl)methanone CAS No. 65786-57-4

[4-(Dimethylamino)-2-methylphenyl](4-methoxyphenyl)methanone

Cat. No.: B14463961
CAS No.: 65786-57-4
M. Wt: 269.34 g/mol
InChI Key: ZPDPIPWNPGYWOP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylphenylmethanone is an organic compound with the molecular formula C16H17NO. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methyl group, and a methoxyphenyl group attached to a methanone core. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylphenylmethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of 4-(Dimethylamino)-2-methylphenylmethanone on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylphenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-2-methylphenylmethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylphenylmethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2-methylphenylmethanone is unique due to the presence of both a dimethylamino group and a methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions .

Properties

CAS No.

65786-57-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

[4-(dimethylamino)-2-methylphenyl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H19NO2/c1-12-11-14(18(2)3)7-10-16(12)17(19)13-5-8-15(20-4)9-6-13/h5-11H,1-4H3

InChI Key

ZPDPIPWNPGYWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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